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Compound of Interest

Compound Name: Azetidin-2-ylmethanol

Cat. No. B112356

Topic: (S)-Azetidin-2-ylmethanol: Properties, Synthesis, and Applications Audience:
Researchers, scientists, and drug development professionals.

Introduction

(S)-Azetidin-2-ylmethanol is a chiral heterocyclic compound featuring a strained four-
membered azetidine ring substituted with a hydroxymethyl group. This molecule is of significant
interest in medicinal chemistry and organic synthesis, primarily serving as a versatile chiral
building block. Its stereochemistry and the unique reactivity of the strained ring make it a
valuable precursor for the synthesis of complex bioactive molecules, particularly in the
development of novel antibiotics and enzyme inhibitors.

Physicochemical Properties

The fundamental properties of (S)-Azetidin-2-ylmethanol are critical for its application in
chemical synthesis and drug design. The molecular weight and other key quantitative data are
summarized below.

Quantitative Data Summary
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Property Value Reference
Molecular Weight 87.12 g/mol [1112]
Molecular Formula CaHsNO [1][2]

CAS Number 104587-62-4 [1]

MDL Number MFCD10565790 [11[2]
Predicted Boiling Point 151.9+13.0°C [2]
Predicted Density 1.017 + 0.06 g/cm?3 [2]

Purity Typically >98%

Storage Conditions 2-8°C, dry, away from light [2]

Note: Physical properties such as boiling point and density are predicted values.

Core Applications in Research and Development

The unique structural features of (S)-Azetidin-2-yImethanol, namely its strained ring and chiral
center, are pivotal to its utility.

 Antibiotic Synthesis: It is a crucial chiral building block for synthesizing (-lactam antibiotics,
especially those in the penem and carbapenem classes. The (S)-configuration is often
essential for the biological activity of the final drug compounds.[2]

o Asymmetric Synthesis: The molecule is used as a reactant to prepare chiral
aminophosphine-phosphinite ligands, which are applied in the asymmetric hydrogenation of
ketones.[1]

¢ Medicinal Chemistry: It is employed in the development of various enzyme inhibitors and
other bioactive molecules where specific stereochemistry is a determinant of potency and
selectivity.[2]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.myskinrecipes.com/shop/en/ungroupable/233537-s-azetidin-2-ylmethanol.html
https://www.cookechem.com/Detail/BD9013931.htm
https://www.myskinrecipes.com/shop/en/ungroupable/233537-s-azetidin-2-ylmethanol.html
https://www.cookechem.com/Detail/BD9013931.htm
https://www.myskinrecipes.com/shop/en/ungroupable/233537-s-azetidin-2-ylmethanol.html
https://www.myskinrecipes.com/shop/en/ungroupable/233537-s-azetidin-2-ylmethanol.html
https://www.cookechem.com/Detail/BD9013931.htm
https://www.cookechem.com/Detail/BD9013931.htm
https://www.cookechem.com/Detail/BD9013931.htm
https://www.cookechem.com/Detail/BD9013931.htm
https://www.benchchem.com/product/b112356?utm_src=pdf-body
https://www.cookechem.com/Detail/BD9013931.htm
https://www.myskinrecipes.com/shop/en/ungroupable/233537-s-azetidin-2-ylmethanol.html
https://www.cookechem.com/Detail/BD9013931.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(S)-Azetidin-2-ylmethanol

Structure
(CaH9NO)
g

Chiral Center, Strained Rin

determines enables use as

Properties v Applications

Molecular Weight . o N
(87.12 g/mol) o (Chlral Building Block)

Y \ Y

ngétﬁéagggggg'g;s)] (Asymmetric Catalysis) Enzyme Inhibitors

Click to download full resolution via product page

Caption: Logical relationship between the structure, properties, and applications of (S)-
Azetidin-2-ylmethanol.

Experimental Protocols

Detailed experimental procedures are crucial for the effective use of (S)-Azetidin-2-
ylmethanol. Below are generalized protocols for its synthesis and analysis based on
established methods for related azetidine compounds.

General Synthetic Protocol

The synthesis of enantiopure (S)-Azetidin-2-yImethanol often starts from readily available
chiral precursors, such as amino acids, or involves the resolution of a racemic mixture. A
common strategy involves the cyclization of a protected amino alcohol.

Objective: To synthesize (S)-Azetidin-2-yImethanol from a suitable precursor like (S)-2-amino-
3-hydroxypropanoic acid (L-Serine) derivative.
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Workflow Diagram:
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Caption: General workflow for the synthesis of (S)-Azetidin-2-ylmethanol from an amino acid
precursor.
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Methodology:

Protection: The amino group of a suitable chiral amino alcohol precursor is protected (e.g.,
with a Boc or Cbz group), and the carboxylic acid is esterified.

Reduction: The ester is selectively reduced to a primary alcohol using a mild reducing agent
like lithium borohydride (LiBHa4).

Activation: The primary hydroxyl group is converted into a good leaving group, for example,
by tosylation with tosyl chloride (TsCI) in the presence of a base like pyridine.

Cyclization: The protected amino tosylate is treated with a non-nucleophilic base (e.g.,
sodium hydride, NaH) to induce intramolecular nucleophilic substitution, forming the
azetidine ring.

Deprotection: The protecting group on the nitrogen is removed under appropriate conditions
(e.g., acidolysis for Boc group) to yield the final product.

Purification: The crude product is purified by column chromatography or distillation under
reduced pressure.

Analytical Protocol: Purity and Enantiomeric Excess

Determination

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is
essential for determining the purity and enantiomeric excess of the synthesized compound.

Objective: To determine the chemical purity and enantiomeric excess of an (S)-Azetidin-2-
ylmethanol sample.

Methodology:
e Sample Preparation:

o Prepare a stock solution of (S)-Azetidin-2-ylmethanol at 1 mg/mL in the mobile phase.
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o Prepare a series of dilutions (e.g., 1-100 pg/mL) from the stock solution to establish
linearity.

o Chromatographic Conditions (General Example):

o Column: Chiral column (e.g., Chiralcel OD-H or similar) for enantiomeric separation;
standard C18 column for purity analysis.

o Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and
an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution will
depend on the column and specific requirements.

o Flow Rate: 1.0 mL/min.
o Column Temperature: 25 °C.

o Detection: UV detector at a low wavelength (e.g., 210 nm), as the molecule lacks a strong
chromophore.

o Injection Volume: 10 pL.
» Validation Parameters (as per ICH Q2(R1) guidelines):
o Specificity: Ensure no interference from impurities or related compounds.

o Linearity: Analyze the prepared standard solutions and plot a calibration curve of peak
area versus concentration. A correlation coefficient (r2) > 0.999 is desired.

o Accuracy & Precision: Determined by replicate injections of a known concentration.

o Limit of Detection (LOD) & Limit of Quantitation (LOQ): Calculated based on the signal-to-
noise ratio.

o Data Analysis:

o Chemical purity is calculated by the area percentage of the main peak relative to all peaks
in the chromatogram from the C18 column analysis.
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o Enantiomeric excess (e.e.) is determined from the chromatogram obtained using the chiral
column, calculated as: e.e. (%) = ([(S)-enantiomer peak area] - [(R)-enantiomer peak
area)) / ([(S)-enantiomer peak area] + [(R)-enantiomer peak area]) * 100.

Conclusion

(S)-Azetidin-2-ylmethanol is a high-value chemical intermediate with a molecular weight of
87.12 g/mol . Its significance in the pharmaceutical industry, particularly in the synthesis of
stereospecific antibiotics and other therapeutic agents, is well-established. The protocols
outlined in this guide provide a foundational understanding for its synthesis and analytical
characterization, empowering researchers and drug development professionals to leverage its
unigue chemical properties in their work. Strict adherence to validated analytical methods is
crucial to ensure the quality and enantiomeric purity required for its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. (S)-Azetidin-2-ylmethanol [myskinrecipes.com]
o 2. (S)-Azetidin-2-ylmethanol , 98% , 104587-62-4 - CookeChem [cookechem.com]

¢ To cite this document: BenchChem. [Technical Guide: (S)-Azetidin-2-ylmethanol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112356#s-azetidin-2-ylmethanol-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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